
3-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)phenylmagnesium bromide, 0.25M in tetrahydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)phenylmagnesium bromide, 0.25M in tetrahydrofuran is a useful research compound. Its molecular formula is C16H16BrMgN and its molecular weight is 326.51 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)phenylmagnesium bromide, 0.25M in tetrahydrofuran is 325.03165 g/mol and the complexity rating of the compound is 362. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)phenylmagnesium bromide, 0.25M in tetrahydrofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)phenylmagnesium bromide, 0.25M in tetrahydrofuran including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines (THIQs), which share structural similarities with the compound of interest, are recognized for their significant role in drug discovery, particularly in cancer and central nervous system (CNS) disorders. THIQ derivatives have been synthesized for various therapeutic activities, showing promise in oncology and infectious diseases. For instance, trabectedin, an anticancer drug approved by the US FDA for soft tissue sarcomas, is a milestone in cancer drug discovery, highlighting the potential of THIQ scaffolds in therapeutic applications (Singh & Shah, 2017).
Synthesis and Chemical Transformations
In the field of organic synthesis, tetrahydroisoquinolines, including derivatives and structurally related compounds, serve as key intermediates in the synthesis of complex molecules. Research has detailed the Fischer synthesis of indoles from arylhydrazones, indicating the versatility of tetrahydroisoquinolines in constructing heterocyclic compounds, a foundational aspect of medicinal chemistry (Fusco & Sannicolo, 1978). This demonstrates the compound's relevance in the synthesis of bioactive molecules and potential drugs.
Radical Cyclizations in Organic Synthesis
Radical cyclizations are crucial for forming carbo- and heterocyclic structures in organic synthesis, including natural products and pharmacologically active molecules. Studies on controlling the regiochemistry of radical cyclizations have led to advancements in synthesizing therapeutically important materials. This aspect of research underlines the utility of tetrahydroisoquinoline derivatives in designing novel compounds with therapeutic potential (Ishibashi & Tamura, 2004).
Propriétés
IUPAC Name |
magnesium;2-(phenylmethyl)-3,4-dihydro-1H-isoquinoline;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N.BrH.Mg/c1-2-6-14(7-3-1)12-17-11-10-15-8-4-5-9-16(15)13-17;;/h1-2,4-9H,10-13H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHXGTFDNHUMRE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=C[C-]=C3.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrMgN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)phenylmagnesium bromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

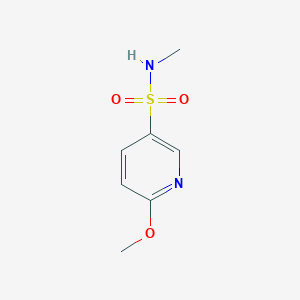
![6-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6333867.png)


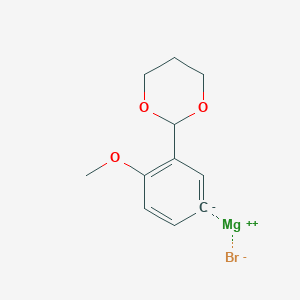
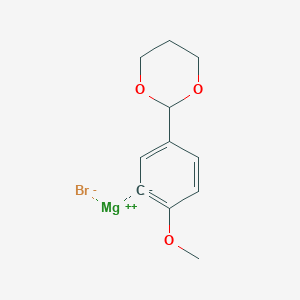

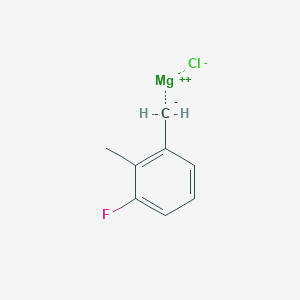
![4-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6333899.png)
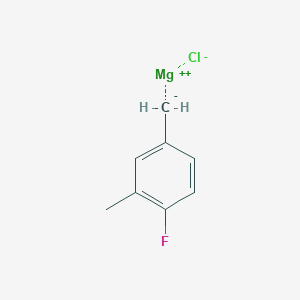
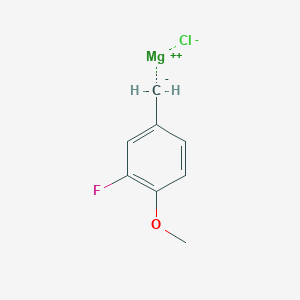
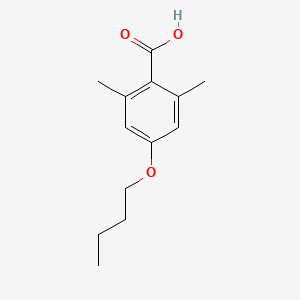
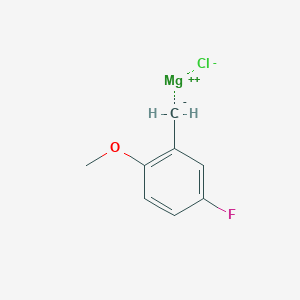
![3-[(4-Methylpiperazino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6333927.png)